

1H-Indazole vs. 2H-Indazole: A Comparative Guide to Bioactivity

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Compound of Interest

Compound Name: 3-Bromo-1-methyl-1H-indazol-6-amine

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The indazole scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, celebrated for its presence in a multitude of biologically active compounds. This versatile structure exists primarily in two tautomeric forms: 1H-indazole and 2H-indazole. While structurally similar, the positioning of the nitrogen-bound hydrogen imparts distinct physicochemical and pharmacological properties, leading to a diverse range of biological activities. This guide provides an objective comparison of the bioactivity of 1H- and 2H-indazole derivatives, supported by experimental data, to inform rational drug design and development.

At a Glance: Key Differences in Bioactivity

| Feature | 1H-Indazole Derivatives | 2H-Indazole Derivatives |
|-------------------------|--|--|
| General Stability | Generally more thermodynamically stable. [1] | Less thermodynamically stable than the 1H-tautomer. |
| Prominent Bioactivities | Anticancer, anti-inflammatory, antimicrobial, neuroprotective. | Anticancer (notably as kinase inhibitors), antiprotozoal, anti-inflammatory. |
| Marketed Drugs | Benzydamine (anti-inflammatory), Granisetron (antiemetic). | Pazopanib (anticancer), Niraparib (anticancer). |
| Antiprotozoal Activity | Moderate activity reported. | Often exhibit potent activity, with some derivatives being significantly more active than their 1H-counterparts. [2] |
| Kinase Inhibition | A common scaffold for kinase inhibitors targeting various kinases. | A privileged scaffold for kinase inhibitors, with several approved drugs targeting VEGFR, PARP, etc. |

Quantitative Comparison of Bioactivity

The following tables summarize quantitative data from various studies, highlighting the differences in potency between 1H- and 2H-indazole derivatives against specific biological targets.

Table 1: Comparative Anticancer Activity (IC50 in μ M)

| Compound Type | Derivative | Cell Line | Target/Mechanism | IC50 (µM) | Reference |
|---------------|--|------------------------------------|-------------------------------|---------------------|---|
| 1H-Indazole | Compound 60 (a 1H-indazole-3-amine derivative) | K562 (Chronic Myeloid Leukemia) | Not specified | 5.15 | [3] |
| 1H-Indazole | Compound 89 (a 1H-indazol-3-amine derivative) | K562 (Chronic Myeloid Leukemia) | Bcr-AblWT inhibitor | 6.50 | [1] |
| 2H-Indazole | Pazopanib | Multiple | VEGFR, PDGFR, c-Kit inhibitor | Varies by cell line | [4] [5] |
| 2H-Indazole | Niraparib | Multiple | PARP inhibitor | Varies by cell line | |

Note: Direct comparison is challenging due to structural variations beyond the core indazole isomerism. However, the data indicates that both scaffolds are viable starting points for potent anticancer agents.

Table 2: Comparative Antiprotozoal Activity against *Entamoeba histolytica* (IC50 in µM)

| Compound | IC50 (µM) | Fold-Increase in Potency (vs. 1H-indazole) | Reference |
|--------------------------------|-----------|--|---------------------|
| 1H-Indazole | 0.740 | - | [2] |
| 2-Phenyl-2H-indazole | <0.050 | >14.8 | [2] |
| 2-(4-Chlorophenyl)-2H-indazole | <0.050 | >14.8 | [2] |

This study demonstrates a clear superiority of the 2-substituted-2H-indazole scaffold for antiprotozoal activity against *E. histolytica* under the tested conditions.[\[2\]](#)

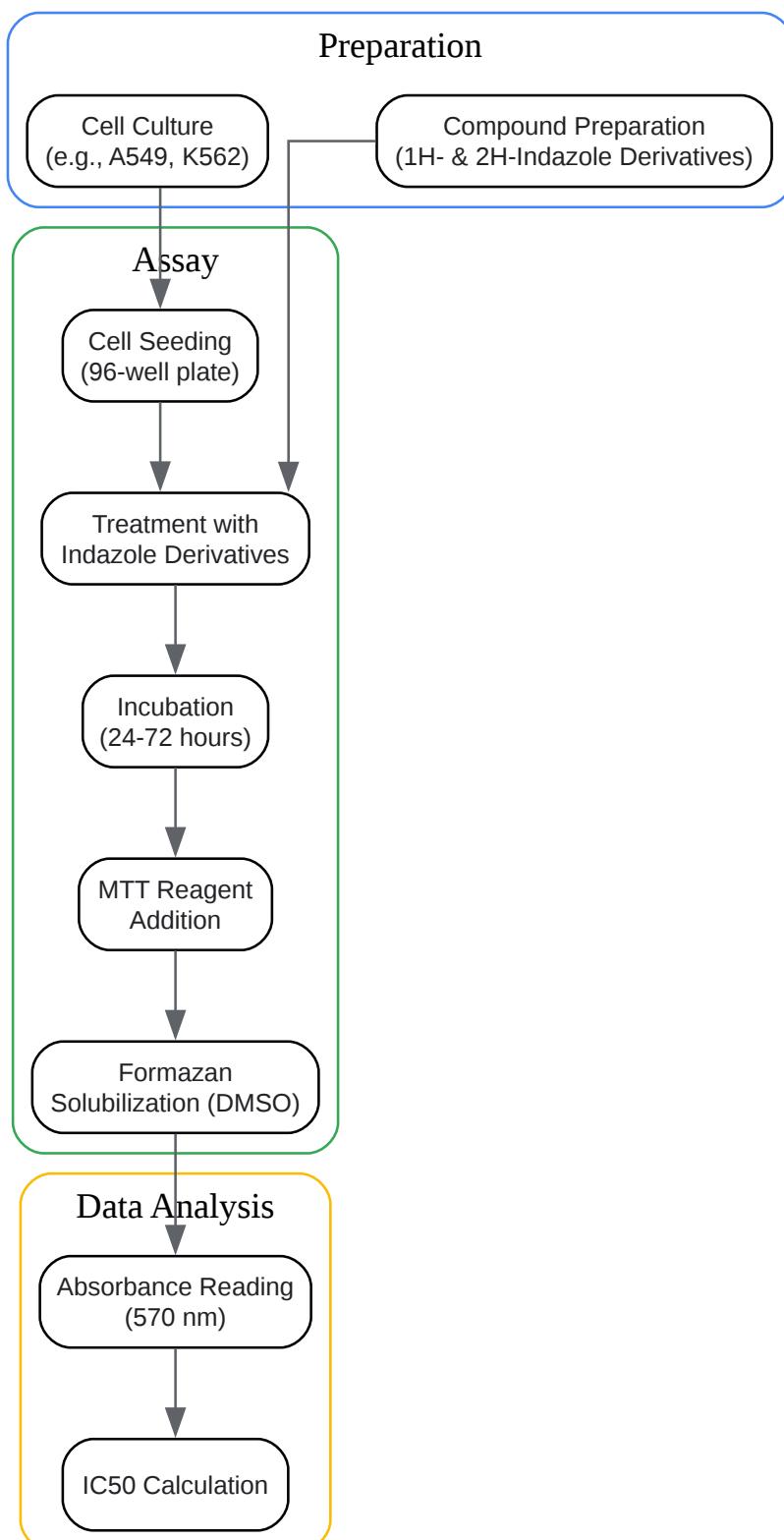
Table 3: Comparative Anti-inflammatory Activity (COX-2 Inhibition)

| Compound | % Inhibition at 50 μ M | IC50 (μ M) | Reference |
|--|---|-----------------|---------------------|
| Indazole (unspecified isomer mix, likely predominantly 1H) | 70% | 23.42 | [6] |
| 5-Aminoindazole | 78% | 12.32 | [6] |
| 6-Nitroindazole | 68% | 19.22 | [6] |
| 2,3-Diphenyl-2H-indazole derivative (18) | Active (quantitative data not provided) | - | [7] |
| 2,3-Diphenyl-2H-indazole derivative (23) | Active (quantitative data not provided) | - | [7] |

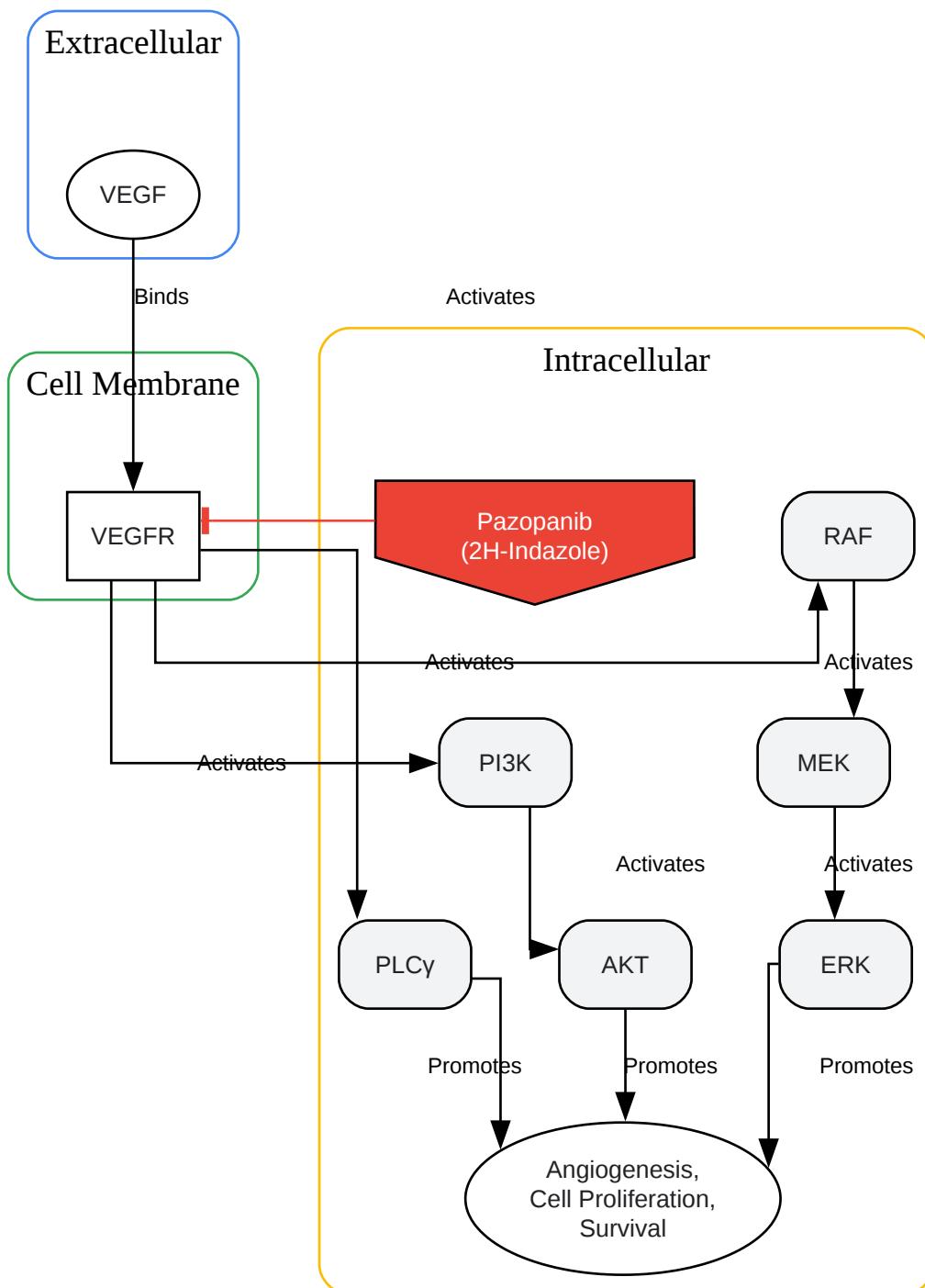
While a direct comparison of IC50 values between specific 1H- and 2H-isomers is not available from these sources, both scaffolds demonstrate the potential for significant COX-2 inhibition.

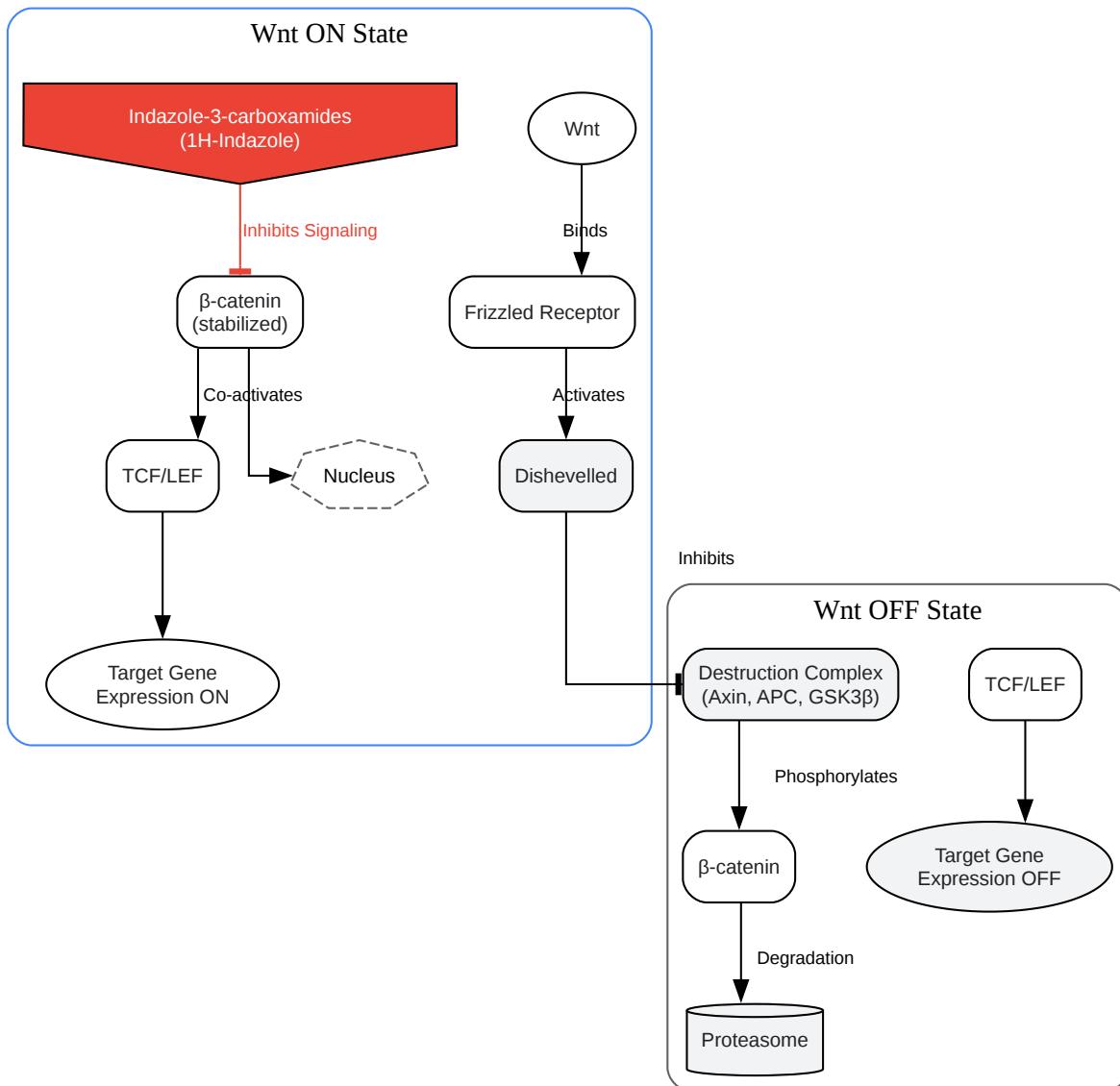
Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways targeted by indazole derivatives and a typical experimental workflow for assessing cytotoxicity are provided below.

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Caption: A typical experimental workflow for evaluating the cytotoxicity of indazole derivatives using the MTT assay.



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